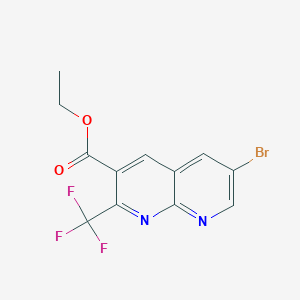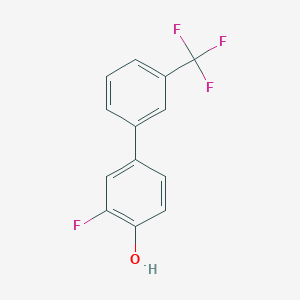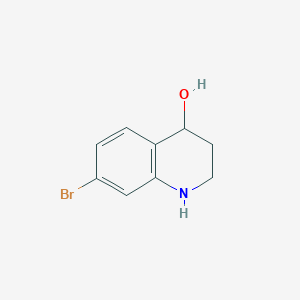
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL
Übersicht
Beschreibung
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL (7-bromo-THQ) is an organic compound from the quinoline family that has been studied for its potential applications in the field of scientific research. 7-bromo-THQ is synthesized through a multi-step process, which involves the use of various reagents and catalysts. 7-bromo-THQ has a wide range of applications in biochemistry and physiology, and has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
-
Synthesis of Heterocycles
- 4-Hydroxy-2-quinolones, a class of compounds to which 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL belongs, have been studied for their interesting pharmaceutical and biological activities .
- These compounds are valuable in drug research and development, and many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- The synthesis of these compounds involves various methods, including the reaction of anilines using malonic acid equivalents .
- The results of these syntheses are compounds with unique biological activities, making them of interest in pharmaceutical research .
-
Medicinal Chemistry
- 1,2,3,4-tetrahydroisoquinolines, a class of compounds related to 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The outcomes of these studies would depend on the specific compound and the biological activity being studied. In general, the goal would be to identify compounds with potent biological activity that could potentially be developed into new drugs .
-
Antimicrobial Agents
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Antimalarial Agents
- Quinoline derivatives have been studied for their antimalarial activities .
- The outcomes of these studies would depend on the specific compound and the biological activity being studied. In general, the goal would be to identify compounds with potent biological activity that could potentially be developed into new drugs .
-
Anticancer Agents
- Quinoline derivatives have been studied for their anticancer activities .
- The outcomes of these studies would depend on the specific compound and the biological activity being studied. In general, the goal would be to identify compounds with potent biological activity that could potentially be developed into new drugs .
-
Antidepressant Agents
- Quinoline derivatives have been studied for their potential use as antidepressants .
- The outcomes of these studies would depend on the specific compound and the biological activity being studied. In general, the goal would be to identify compounds with potent biological activity that could potentially be developed into new drugs .
-
Synthesis of Bioactive Chalcone Derivatives
-
Inhibition of Proliferation in Lung Cancer Cells
- Some quinoline derivatives have shown significant proliferation inhibitions on A549 and NCI-H460 lung cancer cells .
- The outcomes of these studies would depend on the specific compound and the biological activity being studied. In general, the goal would be to identify compounds with potent biological activity that could potentially be developed into new drugs .
Eigenschaften
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRCPAGFJLVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272022 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL | |
CAS RN |
1263378-66-0 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



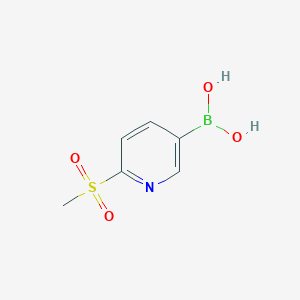
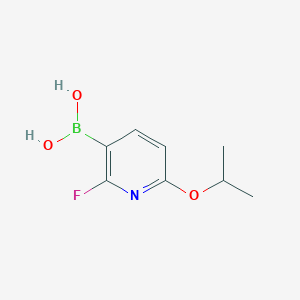
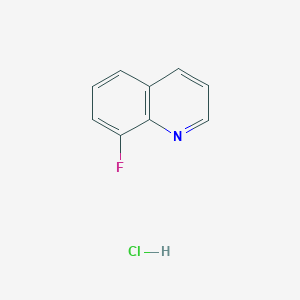
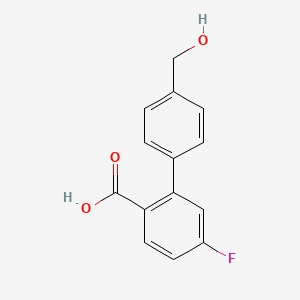
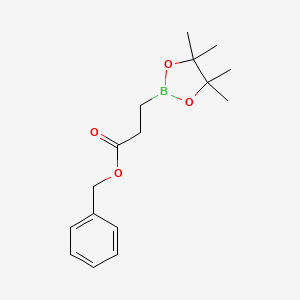
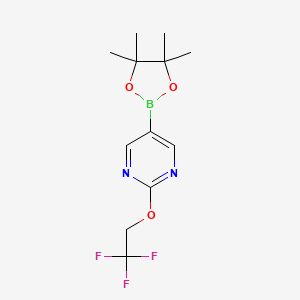
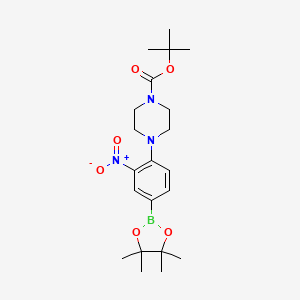
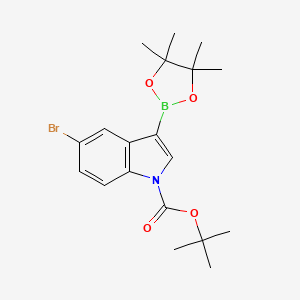
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)
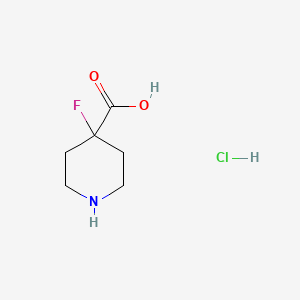
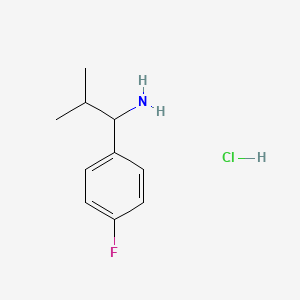
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)
